molecular formula C14H24ClN B1381519 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl CAS No. 1803585-84-3

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl

Cat. No. B1381519
M. Wt: 241.8 g/mol
InChI Key: HRXDYHSWZWEVQG-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride (1-(4-Tert-butylphenyl)-2-methylpropan-1-amine HCl) is a synthetic organic compound belonging to the tert-butylphenyl group of compounds. It is a white crystalline solid with a molecular weight of 256.7 g/mol. 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine HCl is used as a pharmaceutical intermediate and is used in a variety of research applications.

Scientific Research Applications

1. Anti-corrosion Performance in Acidic Environments

  • Application Summary: The compound 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, which is structurally similar to the compound you mentioned, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution .
  • Methods of Application: The inhibitory performance of the molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches . The surface morphology of C-steel immersed in HCl (1.0 M) solution in the absence and presence of the molecule was examined by SEM and AFM .
  • Results: The inhibition efficacy was observed to rise with the increment of the molecule concentration and diminish with growing temperature . The concept of the adsorption of molecules on the surface of C-steel was used to explain the inhibitory behavior, which constitutes obstruction of charge and mass transfer to guard the C-steel against the offensive ions .

2. Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry

  • Application Summary: Cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig amination reactions, have given opportunities to elegantly make pharmaceutical ingredients .
  • Methods of Application: These reactions have given medicinal chemists a resource to derivatize the core compound to arrive at scaffold rapidly . These cross couplings have offered the process chemists a smart tool to synthesize the development candidates safely, quickly, and efficiently .
  • Results: The application of cross-coupling reactions is broad. This review specifically focuses on their real-world applications in large-scale synthesis appearing in the last three years .

properties

IUPAC Name

1-(4-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5;/h6-10,13H,15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXDYHSWZWEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl

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